

Technical Guide: Physicochemical Profile of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1287881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a substituted aromatic nitrile featuring a cyclobutane moiety. This compound serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the reactive nitrile group and the substituted phenyl ring, offer multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of the available physical and computed properties of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**, outlines a general synthetic approach, and furnishes a conceptual experimental workflow.

Core Physical and Chemical Properties

While extensive experimental data for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** is not readily available in the public domain, a combination of predicted and computed values provides a foundational understanding of its physicochemical profile.

Tabulated Physical Properties

The following table summarizes the key physical identifiers and computed properties for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ BrN	PubChem[1]
Molecular Weight	236.11 g/mol	PubChem[1]
CAS Number	29786-38-7	PubChem[1]
IUPAC Name	1-(3-bromophenyl)cyclobutane-1-carbonitrile	PubChem[1]
Canonical SMILES	C1CC(C1)(C#N)C2=CC(=CC=C2)Br	PubChem[1]
Boiling Point (Predicted)	348.2 ± 35.0 °C	ChemicalBook[2]
Density (Predicted)	1.46 ± 0.1 g/cm ³	ChemicalBook[2]

Tabulated Computed Properties

Computational models provide further insight into the molecular characteristics of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.

Property	Value	Source
XLogP3	3.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	234.99966 Da	PubChem[1]
Monoisotopic Mass	234.99966 Da	PubChem[1]
Topological Polar Surface Area	23.8 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** are not explicitly available. However, a general synthetic protocol can be inferred from procedures for analogous compounds, such as the synthesis of substituted aryl cyclobutane carbonitriles via palladium-catalyzed cross-coupling reactions.

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible synthetic route to **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** involves the Suzuki-Miyaura cross-coupling of an appropriate aryl halide with a cyclobutane boronic acid derivative.

Reaction:

(3-Bromophenyl)boronic acid + 1-cyanocyclobutyl p-toluenesulfonate \rightarrow **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**

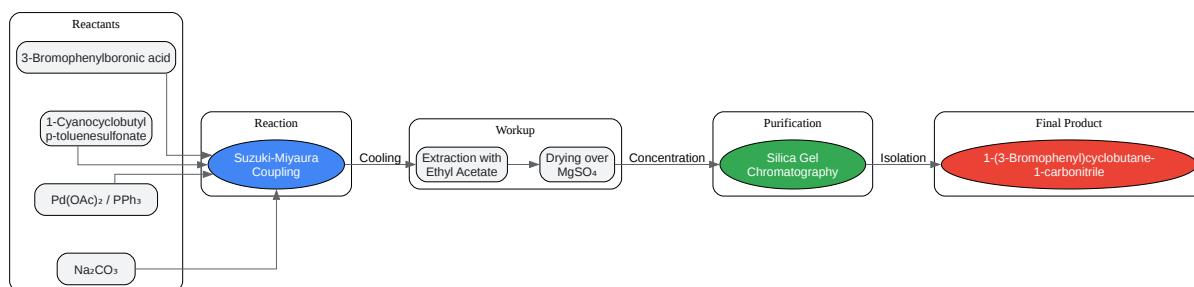
Reagents and Materials:

- (3-Bromophenyl)boronic acid
- 1-Cyanocyclobutyl p-toluenesulfonate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- Toluene
- Water
- Ethyl acetate

- Brine
- Magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- To a reaction vessel, add (3-bromophenyl)boronic acid, 1-cyanocyclobutyl p-toluenesulfonate, sodium carbonate, and a catalytic amount of palladium(II) acetate and triphenylphosphine.
- The vessel is purged with an inert gas (e.g., argon or nitrogen).
- Toluene and water are added, and the mixture is heated to reflux with vigorous stirring for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
- The purified fractions are combined and concentrated to afford **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.


Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**. However, related structures, such as derivatives of 1-phenylcyclopropanecarbonitrile, have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and thermal sensation. This suggests that **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** could be a candidate for investigation in similar biological contexts.

Given the absence of specific data, a signaling pathway diagram cannot be constructed for this particular molecule at this time. Researchers are encouraged to explore its potential biological targets based on structural similarities to known active compounds.

Conclusion

1-(3-Bromophenyl)cyclobutane-1-carbonitrile presents as a chemical entity with significant potential for further exploration in drug discovery and materials science. While experimentally determined physical properties are scarce, computational data provides a solid foundation for its handling and application in synthetic chemistry. The outlined synthetic workflow offers a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. Future research should focus on the experimental determination of its physical properties, the exploration of its reactivity, and the screening for potential biological activities to fully unlock its utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Bromophenyl)-cyclobutane carbonitrile CAS#: 29786-38-7 [m.chemicalbook.com]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Profile of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287881#1-3-bromophenyl-cyclobutane-1-carbonitrile-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com